![molecular formula C14H7FO4 B10832194 2-Acetyl-7-fluorobenzo[f][1]benzofuran-4,9-dione](/img/structure/B10832194.png)
2-Acetyl-7-fluorobenzo[f][1]benzofuran-4,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMID26394986-Compound-54 is a small molecular drug that has garnered significant interest in the scientific community due to its potential therapeutic applications. This compound is known for its ability to inhibit specific signal transducers and activators of transcription, making it a promising candidate for various medical and industrial applications .
Preparation Methods
The synthesis of PMID26394986-Compound-54 involves several steps, including the reaction of a phosphine-containing compound with 3-substituted-1,4,2-dioxazole-5-ketone under the condition of an iron catalyst. This method allows for the generation of P-N bond-containing compounds, such as amido phosphine, imino phosphoramide, and phosphoramide . The industrial production methods for this compound are still under research, but the use of cheap halogenated iron as a catalyst makes the process cost-effective and scalable.
Chemical Reactions Analysis
PMID26394986-Compound-54 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include iron catalysts, phosphine-containing compounds, and 3-substituted-1,4,2-dioxazole-5-ketone . The major products formed from these reactions are P-N bond-containing compounds, which have significant applications in the synthesis of phosphorus/nitrogen ligands.
Scientific Research Applications
PMID26394986-Compound-54 has a wide range of scientific research applications. In chemistry, it is used as a reagent for the synthesis of various phosphorus/nitrogen ligands. In biology, it has shown potential as an inhibitor of specific signal transducers and activators of transcription, making it a candidate for cancer research and treatment . In medicine, it is being explored for its potential to regulate cellular responses to interleukins and other growth factors . Additionally, its industrial applications include the synthesis of complex organic compounds and the development of new materials.
Mechanism of Action
The mechanism of action of PMID26394986-Compound-54 involves the inhibition of signal transducers and activators of transcription, specifically STAT3. This compound mediates cellular responses to interleukins, KITLG/SCF, LEP, and other growth factors. Once activated, it recruits coactivators to the promoter region of the target gene, thereby regulating the expression of key genes involved in cell cycle progression and inflammatory responses .
Comparison with Similar Compounds
PMID26394986-Compound-54 is unique in its ability to inhibit multiple signal transducers and activators of transcription, including STAT1, STAT3, and STAT5 . Similar compounds include other small molecular drugs that target the same pathways, such as PMID26394986-Compound-10 and other STAT inhibitors . PMID26394986-Compound-54 stands out due to its broad range of applications and its cost-effective synthesis method.
Properties
Molecular Formula |
C14H7FO4 |
|---|---|
Molecular Weight |
258.20 g/mol |
IUPAC Name |
2-acetyl-7-fluorobenzo[f][1]benzofuran-4,9-dione |
InChI |
InChI=1S/C14H7FO4/c1-6(16)11-5-10-12(17)8-3-2-7(15)4-9(8)13(18)14(10)19-11/h2-5H,1H3 |
InChI Key |
RPCXZIRGAHYOKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(O1)C(=O)C3=C(C2=O)C=CC(=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(19E,21E,25E,27E,29E,31E)-33-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-17-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,4,7,9,11,37-heptahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid](/img/structure/B10832111.png)
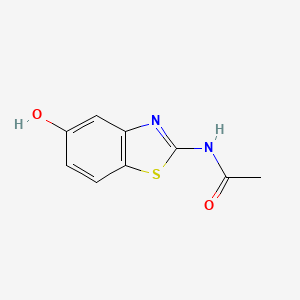
![5-[[9-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-9-oxononyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B10832141.png)
![9-fluoro-3,4-dihydro-2H-pyrimido[1,2-c][1,3]benzothiazin-6-imine](/img/structure/B10832147.png)
![N-[(1S)-1-[[4-[(2S)-2-[[(2,4-dichlorophenyl)sulfonyl]amino]-3-hydroxy-1-oxopropyl]-1-piperazinyl]carbonyl]-3-methylbutyl]benzo[b]thiophene-2-carboxamide; N-((S)-1-(4-((S)-2-(2,4-Dichlorophenylsulfonamido)-3-hydroxypropanoyl)piperazin-1-yl)-4-methyl-1-oxopentan-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B10832152.png)
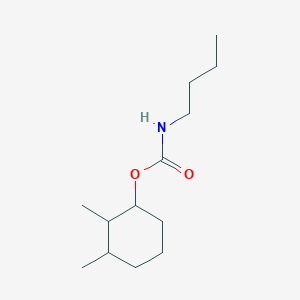
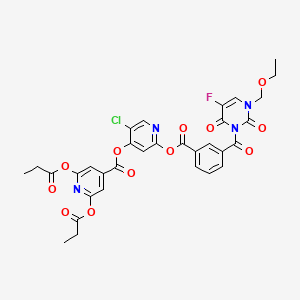

![[(3aR,4R,6E,9S,10Z,11aR)-9-acetyloxy-6-formyl-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B10832177.png)
![2-acetyl-7-chlorobenzo[f][1]benzofuran-4,9-dione](/img/structure/B10832182.png)
![1-(Furan-2-yl)-3-[2-hydroxyethyl(propan-2-yl)amino]propan-1-one](/img/structure/B10832209.png)
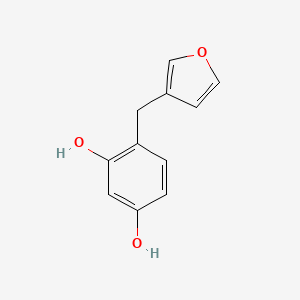
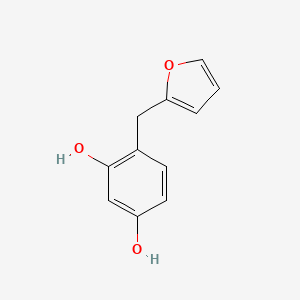
![n-Imidazo[1,2-d][1,2,4]thiadiazol-3-yl-n-(6-{[(2-nitrophenyl)sulfonyl]amino}hexyl)glycine](/img/structure/B10832213.png)
